N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine

Catalog No.
S13898373
CAS No.
M.F
C15H21F3N2O
M. Wt
302.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)...

Product Name

N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine

IUPAC Name

3-morpholin-4-yl-N-[[2-(trifluoromethyl)phenyl]methyl]propan-1-amine

Molecular Formula

C15H21F3N2O

Molecular Weight

302.33 g/mol

InChI

InChI=1S/C15H21F3N2O/c16-15(17,18)14-5-2-1-4-13(14)12-19-6-3-7-20-8-10-21-11-9-20/h1-2,4-5,19H,3,6-12H2

InChI Key

LMSMPVGANXAZEF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNCC2=CC=CC=C2C(F)(F)F

N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring and a trifluoromethyl-substituted benzyl group. The molecular formula of this compound is C14H18F3N2OC_{14}H_{18}F_3N_2O, and it features both aliphatic and aromatic components, making it an interesting candidate for various chemical applications. The presence of the trifluoromethyl group is notable as it often enhances the lipophilicity and metabolic stability of compounds, which can be advantageous in pharmaceutical contexts.

Typical of amines and morpholine derivatives, including:

  • N-alkylation: Reaction with alkyl halides to form more complex amines.
  • Amidation: Formation of amides through reaction with carboxylic acids.
  • Electrophilic aromatic substitution: The trifluoromethyl group can influence the reactivity of the aromatic system, allowing for further functionalization.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives with specific properties.

N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine has been studied for its potential biological activities. Compounds with similar structures often exhibit:

  • Anticancer properties: Due to their ability to modulate protein kinase activity, which is crucial in cancer cell proliferation.
  • Antimicrobial activity: Morpholine derivatives are known to have various antimicrobial effects.
  • Neuroprotective effects: Some studies suggest that morpholine-containing compounds may protect neuronal cells from damage.

The specific biological activities of N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine would require further empirical studies to elucidate its mechanisms of action.

The synthesis of N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine can be achieved through several methods:

  • Direct Amidation: Reacting 4-morpholinopropanamine with 2-(trifluoromethyl)benzaldehyde under acidic or basic conditions can yield the desired product.
  • Reductive Amination: This involves the reaction of a suitable ketone or aldehyde with 4-morpholinopropanamine in the presence of reducing agents.
  • Multi-step Synthesis: Starting from simpler precursors, one can build up the structure through a series of reactions including alkylation and functional group transformations.

These methods highlight the versatility in synthesizing this compound while allowing modifications to optimize yield and purity.

N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for drug development targeting cancer or infectious diseases due to its biological activity.
  • Material Science: Its unique structure may lend itself to applications in creating advanced materials or coatings.
  • Chemical Research: Useful as a building block for synthesizing more complex molecules in organic chemistry.

Interaction studies involving N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine focus on its binding affinity to biological targets such as enzymes or receptors. These studies typically employ techniques like:

  • Molecular docking: To predict how the compound interacts with specific proteins.
  • In vitro assays: To measure the biological activity and efficacy against target cells.
  • Pharmacokinetic studies: To evaluate absorption, distribution, metabolism, and excretion profiles.

Such studies are critical for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine. These include:

  • N-[3-(4-morpholinyl)propyl]-N-[4-fluorobenzyl]amine
    • Similar morpholine structure but with a fluorobenzene substituent instead of a trifluoromethyl group.
  • N-[3-(4-morpholinyl)propyl]-N-[2-chlorobenzyl]amine
    • Contains a chlorobenzene moiety, which may affect its biological properties differently compared to trifluoromethyl substitution.
  • 4-Methyl-N-(3-(4-morpholinyl)propyl)-1-benzamide
    • A derivative where a methyl group is present on the benzamide structure, potentially altering its pharmacological profile.

Comparison Table

Compound NameMorpholine GroupSubstituent TypeBiological Activity
N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amineYesTrifluoromethylPotential anticancer
N-[3-(4-morpholinyl)propyl]-N-[4-fluorobenzyl]amineYesFluorobenzeneVaries
N-[3-(4-morpholinyl)propyl]-N-[2-chlorobenzyl]amineYesChlorobenzeneVaries
4-Methyl-N-(3-(4-morpholinyl)propyl)-1-benzamideYesMethyl on benzamideVaries

This comparison illustrates how variations in substituents can significantly impact the properties and potential applications of similar compounds, highlighting the uniqueness of N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine within this class.

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

302.16059778 g/mol

Monoisotopic Mass

302.16059778 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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